Maculatin 1.1
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs) are integral components of the innate immune system, serving as a first line of defense against a wide array of pathogens. frontiersin.orgspandidos-publications.commdpi.com These naturally occurring molecules are found in virtually all forms of life, from bacteria to humans. frontiersin.orgwikipedia.org Typically composed of 12 to 50 amino acids, AMPs are characterized by their cationic nature and amphipathic structure, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. wikipedia.org Their broad spectrum of activity includes the ability to kill Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and even cancerous cells. wikipedia.org Unlike conventional antibiotics, which often target specific metabolic pathways, many AMPs act by physically destabilizing microbial membranes, a mechanism that is thought to reduce the likelihood of resistance development. wikipedia.orgweizmann.ac.il Beyond their direct antimicrobial actions, AMPs can also modulate the host immune response, highlighting their multifaceted role in immunity. frontiersin.orgmdpi.com
Historical Context of Maculatin 1.1 Discovery and Isolation
This compound was first isolated from the skin secretions of the Australian green-eyed tree frog, Litoria genimaculata. scispace.comnih.govnih.govuts.edu.au This discovery was part of a broader investigation into the diverse array of antibiotic peptides present in the dorsal glands of Australian tree frogs, which constitute a crucial part of their defense mechanisms. nih.gov The isolation and characterization of this compound revealed it to be a cationic, 21-amino-acid peptide. scispace.comnih.govunimelb.edu.au Subsequent research focused on elucidating its structure and biological activity, comparing it with other peptides found in the same species. nih.gov The primary structure, or amino acid sequence, of this compound was determined, and its synthesis was achieved to enable further detailed studies of its properties and mechanism of action. nih.gov
Biological Origin and Natural Occurrence of this compound
This compound is a naturally occurring antimicrobial peptide produced by the Australian tree frog, Ranoidea genimaculata (formerly Litoria genimaculata). scispace.comnih.govnih.govuts.edu.aurcsb.orguniprot.org It is specifically expressed in the dorsal glands of the frog's skin and is secreted as part of its innate immune defense system. nih.govuniprot.org This peptide is one of many biologically active compounds found in the skin secretions of amphibians, which serve to protect them from microbial infections in their environment. nih.govnih.gov The presence of this compound and other similar peptides underscores the evolutionary importance of chemical defenses in amphibians.
Chemical and Physical Properties
Peptide Sequence and Physicochemical Characteristics
This compound is a 21-amino acid peptide with the sequence Gly-Leu-Phe-Gly-Val-Leu-Ala-Lys-Val-Ala-Ala-His-Val-Val-Pro-Ala-Ile-Ala-Glu-His-Phe-NH2. scispace.commedchemexpress.com This primary structure results in a molecule with specific physicochemical properties that are crucial for its biological function. The peptide is cationic, meaning it carries a net positive charge at physiological pH, which is a key factor in its initial interaction with negatively charged bacterial membranes. scispace.comunimelb.edu.au The C-terminus of the peptide is amidated, a common feature in many antimicrobial peptides that can enhance their stability and activity. unimelb.edu.aunih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GLFGVLAKVAAHVVPAIAEHF-NH2 scispace.commedchemexpress.com |
| Molecular Weight | 2147 Da rcsb.orguniprot.org |
| Residue Count | 21 rcsb.org |
| Net Charge | Cationic scispace.comunimelb.edu.au |
| C-Terminus | Amidated unimelb.edu.aunih.gov |
Three-Dimensional Structure and Conformational Dynamics
In an aqueous solution, this compound is largely unstructured or exists as a random coil. researchgate.netresearchgate.netfrontiersin.org However, upon interaction with a membrane-mimicking environment, such as in the presence of lipid micelles or bilayers, it undergoes a significant conformational change. nih.govresearchgate.netfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that in a membrane environment, this compound adopts a predominantly α-helical structure. nih.govnih.govfrontiersin.org A notable feature of its structure is a kink or bend in the central region, around the Proline-15 residue. nih.govcore.ac.uk This kink is believed to be important for the peptide's full biological activity, as it allows the molecule to adopt a well-defined amphipathic conformation along its entire length, facilitating its interaction with and insertion into the lipid bilayer. nih.govcore.ac.uk The structure of an Ala15 analogue, which lacks this kink, is a more rigid helix and shows markedly reduced activity. nih.gov
Mechanism of Action
Interaction with and Disruption of Microbial Membranes
The primary mechanism of action for this compound involves the direct interaction with and disruption of microbial cell membranes. researchgate.netnih.govnih.gov Being cationic, the peptide is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol. scispace.comnih.govuts.edu.au This electrostatic interaction is a crucial first step. frontiersin.org Following this initial binding, the peptide inserts into the lipid bilayer. nih.gov Studies using model membranes have shown that this compound preferentially inserts into negatively charged membranes compared to zwitterionic membranes, which are more representative of eukaryotic cells. nih.govuts.edu.au This selectivity is a key aspect of its antimicrobial activity.
Pore Formation Models
Evidence suggests that this compound disrupts membranes by forming pores. scispace.comfrontiersin.orgnih.gov Several models for peptide-induced pore formation exist, including the "barrel-stave" and "toroidal pore" models. wikipedia.orgfrontiersin.org For this compound, studies support a pore-forming mechanism where multiple peptide molecules aggregate and insert into the membrane, creating a channel. nih.govnih.gov Research on its interaction with Staphylococcus aureus membranes indicated the formation of a pore with a finite size, estimated to be between 1.4 and 4.5 nm. nih.gov Solid-state NMR studies have observed the formation of an isotropic phase, which is indicative of highly mobile lipids, a characteristic of a toroidal pore structure. nih.gov In this model, the pore is lined by both the peptides and the lipid headgroups, leading to a significant disruption of the bilayer's integrity.
Antimicrobial Spectrum and Efficacy
Activity Against Gram-Positive and Gram-Negative Bacteria
This compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. scispace.comnih.govuniprot.org It has shown significant efficacy against various strains, including Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 7 μM. medchemexpress.comnih.govresearchgate.net Its activity against Gram-negative bacteria is generally less pronounced. uniprot.org This difference in susceptibility is likely due to the structural differences in the cell envelopes of these two bacterial types. The outer membrane of Gram-negative bacteria presents an additional barrier that can hinder the access of antimicrobial peptides to the inner cytoplasmic membrane. nih.govacs.org
Table 2: Antimicrobial Activity of this compound
| Organism | MIC | Reference |
|---|
Synergistic Effects with Other Antimicrobial Agents
The potential for this compound to act synergistically with other antimicrobial agents is an area of research interest. Synergistic interactions can enhance the efficacy of antibiotics and potentially overcome resistance mechanisms. While specific studies detailing the synergistic effects of this compound are limited in the provided context, the general principle involves one agent increasing the susceptibility of a microbe to another. For instance, an outer membrane permeabilizing agent can allow an antibiotic that is typically effective only against Gram-positive bacteria to act on Gram-negative bacteria. nih.govacs.org The ability of this compound to disrupt membranes suggests it could potentially act as a synergist.
Research and Potential Applications
Use as a Tool in Biophysical Studies of Peptide-Membrane Interactions
This compound has proven to be a valuable tool for investigating the fundamental principles of peptide-membrane interactions. frontiersin.orgresearchgate.net Its well-defined structure and mechanism of action make it an excellent model peptide for studying how antimicrobial peptides bind to, insert into, and disrupt lipid bilayers. core.ac.ukfrontiersin.org A variety of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, dual polarisation interferometry, and neutron reflectometry, have been employed to study its interactions with model membranes of varying compositions. scispace.comcore.ac.ukfrontiersin.orgresearchgate.net These studies have provided detailed insights into the roles of peptide conformation, membrane charge, and lipid composition in mediating antimicrobial activity. scispace.comfrontiersin.orgresearchgate.net
Potential as a Template for the Design of Novel Antimicrobial Agents
Due to its potent activity against Gram-positive bacteria, this compound serves as a promising template for the development of new antimicrobial drugs. nih.govunimelb.edu.au The rise of antibiotic-resistant bacteria has created an urgent need for novel therapeutic agents, and antimicrobial peptides like this compound represent a potential solution. unimelb.edu.audntb.gov.ua Research is ongoing to understand the structure-activity relationships of this compound and its analogues to design peptides with enhanced efficacy, greater selectivity, and improved stability. nih.gov For example, studies on analogues with modifications at the Proline-15 position have highlighted the importance of the central kink for its biological activity. nih.govcore.ac.uk Furthermore, recombinant expression systems are being developed to produce isotopically labeled this compound for advanced structural studies, which will further aid in the rational design of new peptide-based therapeutics. nih.govresearchgate.net
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFVGVLAKVAAHVVPAIAEHF |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Maculatin 1.1
Primary Amino Acid Sequence Analysis
Maculatin 1.1 is a cationic peptide composed of 21 amino acid residues. nih.goviiitd.edu.in Its primary sequence has been determined as Gly-Leu-Phe-Gly-Val-Leu-Ala-Lys-Val-Ala-Ala-His-Val-Val-Pro-Ala-Ile-Ala-Glu-His-Phe, with an amidated C-terminus (NH2). iiitd.edu.inmdpi.com This amidation is a common feature in many AMPs and can contribute to structural stability. researchgate.net The peptide has a net positive charge at neutral pH, which facilitates its interaction with negatively charged bacterial membranes. frontiersin.org
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Gly | G |
| 2 | Leu | L |
| 3 | Phe | F |
| 4 | Gly | G |
| 5 | Val | V |
| 6 | Leu | L |
| 7 | Ala | A |
| 8 | Lys | K |
| 9 | Val | V |
| 10 | Ala | A |
| 11 | Ala | A |
| 12 | His | H |
| 13 | Val | V |
| 14 | Val | V |
| 15 | Pro | P |
| 16 | Ala | A |
| 17 | Ile | I |
| 18 | Ala | A |
| 19 | Glu | E |
| 20 | His | H |
| 21 | Phe | F |
The C-terminus is amidated.
Secondary Structure Characterization in Various Environments
The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic feature of many membrane-active peptides.
In aqueous solutions, such as a buffer, this compound lacks a defined secondary structure and exists in a disordered or random coil conformation. nih.govfrontiersin.orgnih.gov This has been demonstrated by circular dichroism (CD) spectroscopy, which shows spectra typical of unordered structures. nih.govresearchgate.net This flexibility in an aqueous environment is believed to be advantageous, preventing aggregation before reaching its target membrane.
Upon encountering a membrane or a membrane-mimetic environment, such as lipid vesicles or micelles, this compound undergoes a significant conformational change, folding into an α-helical structure. nih.govfrontiersin.orgnih.gov This transition is triggered by the interaction with the lipid environment. nih.gov CD spectroscopy studies monitoring this change show the characteristic double minima at approximately 208 and 222 nm, which are hallmarks of an α-helix. nih.govfrontiersin.org The degree of helicity is dependent on the concentration of lipids relative to the peptide. For example, in the presence of large unilamellar vesicles (LUVs), the helical content of this compound increases significantly as the lipid-to-peptide ratio increases. nih.gov
Table 2: Helical Content of this compound at Various Lipid-to-Peptide Ratios
| Lipid-to-Peptide (L/P) Molar Ratio | Approximate α-Helical Content |
|---|---|
| 80:1 | 38% |
| 30:1 | 62% |
| 10:1 | 69% |
Data derived from circular dichroism studies in the presence of lipid vesicles. nih.gov
This induced helicity is crucial for its function, allowing it to insert into and disrupt the bacterial membrane. nih.govx-mol.net
Tertiary Structure and Conformational Flexibility
The tertiary structure of this compound in a membrane-bound state is characterized by a distinct kinked helical conformation, which plays a critical role in its activity.
This compound contains a single proline residue at position 15 (Pro-15). iiitd.edu.in Proline is known as a "helix breaker" because its rigid cyclic structure disrupts the regular hydrogen-bonding pattern of an α-helix, inducing a bend or kink. nih.govresearchgate.net In this compound, this Pro-15 is crucial for creating a kinked helical structure. nih.govresearchgate.net This kink facilitates the peptide's insertion into the membrane bilayer, creating a wedge-like structure. nih.gov The resulting bent helix organizes the amino acid side chains to form a distinct amphipathic structure, with hydrophobic residues on one face of the helix and hydrophilic (polar and charged) residues on the other. This spatial separation of hydrophobic and hydrophilic regions is essential for its interaction with the lipid bilayer, allowing the hydrophobic face to penetrate the membrane core while the hydrophilic face can interact with lipid headgroups or form the interior of a pore.
The structure of this compound is often compared to that of Caerin 1.1, another antimicrobial peptide from Australian tree frogs. Caerin 1.1 is a longer, 25-amino acid peptide. iiitd.edu.in While related, a key difference is that this compound is missing four amino acid residues from the central region of the Caerin 1.1 sequence. iiitd.edu.in
Molecular Mechanism of Action: Membrane Interaction and Disruption
Electrostatic Interactions with Anionic Lipid Bilayers
The initial step in Maculatin 1.1's mechanism of action is its electrostatic attraction to the negatively charged surfaces of bacterial membranes. frontiersin.org This interaction is a key determinant of its selectivity for prokaryotic cells over eukaryotic cells. nih.gov
Preferential Binding to Bacterial Model Membranes
This compound, a cationic peptide, exhibits a strong affinity for anionic membranes, which are characteristic of bacteria. scispace.comnih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), giving them a net negative charge. frontiersin.orgnih.govconicet.gov.ar This charge difference drives the initial electrostatic interaction between the positively charged this compound and the bacterial membrane. frontiersin.org Studies using model membranes have consistently shown that this compound binds more strongly to anionic bilayers (e.g., mixed DMPC/DMPG) compared to zwitterionic bilayers (e.g., DMPC), which mimic eukaryotic membranes. scispace.comresearchgate.net This preferential binding is a crucial factor in its selective antimicrobial activity. nih.gov While the peptide can still bind to zwitterionic membranes, the interaction is significantly weaker. nih.govresearchgate.net
In the presence of anionic lipid bilayers, this compound undergoes a conformational change from a disordered state in aqueous solution to a predominantly α-helical structure. frontiersin.orgnih.govnih.gov This structural transition is essential for its subsequent membrane-disrupting functions.
Role of Membrane Lipid Composition and Charge Density
Anionic Lipids : The presence of anionic phospholipids like phosphatidylglycerol (PG) is a primary determinant for the strong binding of this compound. frontiersin.orgnih.gov Studies have shown that in mixed lipid systems containing both zwitterionic and anionic lipids, this compound preferentially interacts with the anionic lipid components. frontiersin.org Solid-state NMR studies have revealed that this compound has a greater effect on the anionic lipid DMPG compared to the zwitterionic DMPC. frontiersin.orgresearchgate.net
Lipid Acyl Chains : The length and degree of saturation of the lipid acyl chains also influence the peptide's interaction, particularly with neutral phosphatidylcholine (PC) bilayers. nih.gov
Cholesterol : The addition of cholesterol, a common component of eukaryotic membranes, tends to decrease the interaction of this compound with the membrane, further contributing to its bacterial selectivity. nih.gov
The following table summarizes the key findings regarding the influence of lipid composition on this compound's membrane interactions.
| Feature | Observation | Scientific Evidence |
| Anionic Lipid Preference | This compound shows a higher affinity for anionic membranes (e.g., DMPC/DMPG) over zwitterionic membranes (e.g., DMPC). scispace.comresearchgate.net | This preferential binding is driven by electrostatic attractions between the cationic peptide and the negatively charged lipid headgroups. frontiersin.org |
| Lipid-Specific Interactions | The peptide has a more pronounced effect on anionic lipids like DMPG within a mixed bilayer. frontiersin.orgresearchgate.net | Solid-state NMR data indicates a greater perturbation of DMPG by this compound. frontiersin.orgresearchgate.net |
| Conformational Changes | Upon binding to anionic vesicles, this compound transitions from a random coil to a ~70% α-helical structure. nih.govnih.gov | Circular dichroism spectroscopy confirms this membrane-induced structural change. nih.govnih.gov |
| Influence of Cholesterol | The presence of cholesterol in the membrane reduces the interaction with this compound. nih.gov | This contributes to the peptide's selectivity for bacterial membranes, which lack cholesterol. nih.gov |
Membrane Permeabilization and Pore Formation Models
Following the initial binding and conformational changes, this compound disrupts the membrane barrier by forming pores, which leads to the leakage of cellular contents and ultimately cell death. nih.govnih.gov The exact mechanism of pore formation is a subject of ongoing research, with evidence pointing towards specific models.
Toroidal Pore Mechanisms
The toroidal pore model is strongly supported by experimental evidence for this compound. nih.govnih.govresearchgate.net In this model, the peptide inserts into the membrane and induces a high degree of curvature, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, lining the pore alongside the peptide molecules. nih.govmdpi.com This creates a channel that allows for the passage of ions and small molecules.
Key evidence supporting a toroidal pore mechanism includes:
Solid-state NMR studies : These have shown the formation of an isotropic phase in the presence of this compound, which is indicative of the highly mobile lipids found in a toroidal pore structure. nih.govnih.govresearchgate.net
Dye leakage assays : Experiments using fluorescent dextrans of different sizes have shown that this compound forms pores of a finite size, estimated to be between 1.4 and 4.5 nm in diameter. nih.govresearchgate.net This size-selective leakage is consistent with the formation of structured pores rather than complete membrane dissolution.
Neutron reflectometry and MD simulations : These techniques suggest that this compound can span across anionic bilayers, which is a prerequisite for forming a transmembrane pore. frontiersin.orgresearchgate.net
Barrel-Stave Pore Mechanisms
In the barrel-stave model, peptides aggregate within the membrane to form a pore resembling the staves of a barrel, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel. nih.govmdpi.com While some antimicrobial peptides are thought to act via this mechanism, the evidence for this compound is less definitive. Differentiating between a toroidal and a barrel-stave pore can be challenging. nih.govresearchgate.net However, the observation of significant lipid involvement in the pore structure, as indicated by NMR, favors the toroidal model for this compound. nih.govresearchgate.net
Distinction from Carpet-like Mechanisms
The carpet-like mechanism involves the accumulation of peptides on the membrane surface, forming a "carpet" that disrupts the bilayer in a detergent-like manner, leading to the formation of micelles. nih.gov Several lines of evidence suggest that this compound does not primarily act through this mechanism:
Lack of Micelle Formation : The carpet model predicts the formation of small lipid micelles. nih.gov However, studies on this compound have not observed the significant formation of such structures. nih.gov While some studies using quartz crystal microbalance have suggested the formation of mixed micelles at high concentrations, the primary mechanism at antimicrobial concentrations appears to be pore formation. ntmdt-si.com
Finite Pore Size : The formation of defined, size-selective pores is a key feature of this compound's action, which contrasts with the widespread, non-specific membrane disruption characteristic of the carpet model. nih.govresearchgate.net
Retention of Membrane Structure : Electron micrographs of S. aureus treated with this compound show roughened and rippled cell surfaces, but not the complete disintegration into micelles that would be expected from a carpet-like mechanism. nih.govnih.gov
The following table compares the different proposed mechanisms of membrane disruption.
| Mechanism | Description | Evidence for this compound |
| Toroidal Pore | Peptides and lipid headgroups line the pore, inducing high membrane curvature. nih.govmdpi.com | Strongly Supported: Solid-state NMR shows isotropic phases. nih.govresearchgate.net Dye leakage assays indicate finite pore size (1.4-4.5 nm). nih.govresearchgate.net |
| Barrel-Stave Pore | Peptides form a barrel-like structure, with hydrophobic faces interacting with lipids and hydrophilic faces lining the pore. nih.govmdpi.com | Less Likely: While difficult to distinguish from toroidal pores, the evidence for significant lipid involvement in the pore structure points away from this model. nih.govresearchgate.net |
| Carpet-like | Peptides accumulate on the surface and disrupt the membrane in a detergent-like manner, forming micelles. nih.gov | Distinguished From: Lack of significant micelle formation and the observation of finite-sized pores argue against this being the primary mechanism. nih.govnih.govresearchgate.net |
Cellular and Subcellular Effects of this compound in Model Systems
The molecular interactions predicted by simulations translate to observable disruptive effects on various model membrane systems, from simple lipid vesicles to whole bacterial cells. These studies confirm the peptide's membrane-lytic mode of action.
Membrane Selectivity: this compound demonstrates preferential interaction with anionic membranes, which mimic the surface of bacterial cells, over zwitterionic membranes that resemble eukaryotic cells. scispace.comresearchgate.net In studies using supported lipid bilayers, the peptide bound more strongly and in a concentration-dependent manner to mixed DMPC-DMPG (anionic) bilayers compared to pure DMPC (zwitterionic) bilayers. researchgate.net Solid-state NMR experiments also showed that this compound has a greater disruptive effect on the anionic lipid DMPG. frontiersin.orgnih.govresearchgate.net
Pore Formation and Leakage: The primary mechanism of cell death is the disruption of membrane integrity via pore formation. researchgate.netnih.gov This is supported by dye leakage experiments using lipid vesicles, which show that the amidated form of this compound has a high membrane-disruptive ability. researchgate.netnih.gov Studies on Staphylococcus aureus cells and lipid vesicles mimicking their membrane composition confirm that this compound exercises its antimicrobial action by altering the bacterial membrane structure consistent with a pore mechanism. nih.gov
Structural Perturbation of Bilayers: Using techniques like dual polarisation interferometry and neutron reflectometry, researchers have observed the structural consequences of peptide binding. In zwitterionic DMPC bilayers, this compound causes concentration-dependent binding and increasing perturbation of bilayer order. researchgate.net Conversely, in anionic DMPC/DMPG bilayers, it interacts more strongly while retaining the bilayer's lipid order, which is consistent with the formation of discrete pores rather than a general dissolution of the membrane. researchgate.net Solid-state NMR studies have revealed that the peptide primarily disturbs the phospholipid headgroup region, with less effect on the lipid tails. researchgate.netnih.gov
| Model System | Technique(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Anionic Lipid Vesicles (e.g., DMPC/DMPG) | Dye Leakage Assays | High membrane disruptive ability; leakage of contents. | researchgate.netnih.gov |
| Zwitterionic Supported Bilayers (DMPC) | Dual Polarisation Interferometry, Neutron Reflectometry | Concentration-dependent binding and increased perturbation of bilayer order. | scispace.comresearchgate.net |
| Anionic Supported Bilayers (DMPC/DMPG) | Dual Polarisation Interferometry, Neutron Reflectometry | Stronger interaction, retention of lipid order, consistent with pore formation. | scispace.comresearchgate.net |
| Anionic Multilamellar Vesicles | Solid-State NMR | Greater disturbance of phospholipid headgroups compared to lipid tails. Preferential interaction with anionic lipids. | frontiersin.orgresearchgate.netnih.gov |
| Complete Liposome (in silico) | Coarse-Grained MD Simulation | Formation of peptide clusters and major structural changes to the vesicle, implicating induced curvature in lysis. | nih.gov |
| Staphylococcus aureus cells & mimicking vesicles | Microbiological and biophysical assays | Alteration of membrane structure consistent with a pore mechanism. | nih.gov |
Structure Activity Relationship Sar Studies of Maculatin 1.1 and Its Analogues
Influence of Peptide Length and Amino Acid Substitutions on Activity
The length of the Maculatin 1.1 peptide chain is critical for its antimicrobial efficacy. Studies have demonstrated that the entire 21-amino-acid chain is necessary for full activity. nih.gov Shortening the peptide, even by removing the two N-terminal residues, results in a loss of activity. nih.gov Peptides with a length of over 20 amino acids can form α-helices long enough to span a lipid bilayer, a characteristic that is often essential for their mechanism of action. researchgate.netnih.gov
The following table summarizes the effects of various modifications on this compound's activity:
| Analogue of this compound | Modification | Observed Effect on Activity |
| This compound (3-21) | Deletion of N-terminal Gly-Leu | Inactive. uniprot.org |
| Shortened peptides | Lacking one or two terminal residues | Weak or no antibacterial and membrane permeabilization activity. nih.gov |
| [A15]-Maculatin 1.1 | Proline-15 substituted with Alanine (B10760859) | Loss of antimicrobial activity. nih.gov |
| More basic analogues | Substitution with basic residues (e.g., Lysine) | Strong antibacterial and hemolytic activities. nih.govapplyindex.com |
Impact of Basicity and Hydrophobicity on Membrane Interactions
The interaction of this compound with microbial membranes is a complex interplay of electrostatic and hydrophobic forces. frontiersin.org The peptide's net positive charge, or basicity, is a primary driver for its initial attraction to the negatively charged surfaces of bacterial membranes. frontiersin.org Increasing the basicity of this compound analogues generally leads to enhanced antimicrobial activity, as the stronger electrostatic interactions facilitate a higher concentration of the peptide at the membrane surface. nih.govresearchgate.net
Hydrophobicity also plays a crucial role. mdpi.com Once attracted to the membrane, the hydrophobic residues of the amphipathic α-helical structure of this compound insert into the lipid bilayer's hydrophobic core, leading to membrane disruption. frontiersin.org The balance between basicity and hydrophobicity is delicate. While increased hydrophobicity can enhance membrane partitioning, it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). applyindex.com Studies have shown that as peptide length, net charge, and/or hydrophobicity increase, so does the ability to disturb anionic lipid systems. frontiersin.orgresearchgate.net Molecular dynamics simulations have revealed that while both this compound and the shorter peptide Aurein 1.2 have similar hydrophobic moments, the distribution of hydrophobic residues differs, affecting their interaction with lipid bilayers. nih.gov this compound possesses a larger non-polar surface compared to Aurein 1.2, which influences its aggregation and pore-forming behavior. nih.gov
The table below outlines the influence of basicity and hydrophobicity on this compound's membrane interactions:
| Physicochemical Property | Influence on Membrane Interaction | Resulting Effect |
| Basicity (Net Positive Charge) | Enhances initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org | Increased peptide concentration at the membrane surface, leading to stronger antimicrobial activity. nih.govresearchgate.net |
| Hydrophobicity | Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. frontiersin.org | Increased membrane disruption. Can also lead to higher hemolytic activity. applyindex.com |
| Balance of Basicity and Hydrophobicity | Determines the peptide's overall efficacy and selectivity. applyindex.comfrontiersin.org | Optimal balance is required for potent antimicrobial activity with minimal host cell toxicity. |
Functional Significance of Specific Residues (e.g., Proline-15)
Certain amino acids within the this compound sequence have been identified as having critical functional significance. The proline residue at position 15 (Pro-15) is a prime example. Proline is known to introduce a kink in α-helical structures, and in this compound, this structural feature is crucial for its lytic activity. researchgate.net
Studies involving the substitution of Pro-15 have demonstrated its importance. Replacing Pro-15 with either glycine (B1666218) or alanine results in significant changes to the peptide's interaction with lipid bilayers. nih.govresearchgate.net The native peptide, with Pro-15, causes a more substantial change in membrane order and affects the bilayer's ability to recover from structural perturbations compared to its analogues. nih.govresearchgate.net It is proposed that Pro-15 creates an amphipathic wedge that facilitates the peptide's insertion into the membrane, leading to its disruption. mdpi.comnih.gov This proline-induced kink is thought to be a key element that drives the penetration and lysis of the lipid bilayer. researchgate.net The hydrophobic environment and the placement of charged residues around Pro-15 are also central to this mechanism. researchgate.netnih.gov While an alanine substitution at this position leads to a loss of antibacterial activity, it has been noted to increase hemolytic activity, suggesting a shift in the peptide's disruptive mechanism. nih.govmdpi.com
| Residue | Location | Functional Significance | Effect of Substitution |
| Proline-15 | Position 15 | Creates a kink in the α-helix, forming an amphipathic wedge that is critical for membrane insertion and disruption. mdpi.comresearchgate.netnih.gov Induces significant changes in membrane order. nih.govresearchgate.net | Substitution with Alanine (P15A) leads to a loss of antibacterial activity but an increase in hemolytic activity. nih.govmdpi.com |
Terminal Modifications and Their Effects on Biological Activity and Membrane Interaction
Modifications at the N- and C-termini of this compound can significantly impact its biological activity and how it interacts with membranes. These modifications can alter the peptide's net charge, structural stability, and susceptibility to degradation.
A common post-translational modification found in many antimicrobial peptides, including the native form of this compound, is C-terminal amidation. researchgate.net This modification involves the replacement of the C-terminal carboxyl group with an amide group, which neutralizes the negative charge and can increase the peptide's net positive charge. researchgate.net
Research comparing the amidated and non-amidated (acidic) forms of this compound has revealed the significant role of this modification. Circular dichroism studies have shown that C-terminal amidation helps maintain the α-helical structure and stability of the peptide when it interacts with membrane-mimicking environments like micelles. researchgate.netnih.gov This enhanced structural stability is crucial for its function.
Furthermore, dye leakage experiments have demonstrated that the amidated form of this compound has a higher membrane-disruptive ability. researchgate.netnih.gov This increased efficacy in permeabilizing membranes translates to greater antibacterial activity. researchgate.netnih.gov Solid-state NMR studies have indicated that C-terminal amidation leads to a more significant disturbance of the phospholipid headgroups in the membrane, though it has little effect on the lipid tails. nih.gov This suggests that the amidated C-terminus plays a key role in the initial interaction and disruption at the membrane surface. In addition to enhancing activity, C-terminal amidation provides greater stability against degradation by proteases in vivo. researchgate.netnih.gov
| Form of this compound | Structural Effect | Membrane Interaction | Biological Activity |
| C-terminally Amidated (Native) | Maintains structural stability (α-helix) in contact with micelles. researchgate.netnih.gov | Higher membrane disruptive ability; greater disturbance of phospholipid headgroups. researchgate.netnih.gov | Higher antibacterial ability and cytotoxicity compared to the acidic form. researchgate.netnih.gov |
| C-terminally Acidic (Non-amidated) | Less stable α-helical structure in membrane environments. | Lower membrane disruptive ability. | Lower antibacterial ability and cytotoxicity. nih.gov |
Synthetic Methodologies and Recombinant Production
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like Maculatin 1.1. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.compeptide.com The process allows for the use of excess reagents to drive reactions to completion, with purification simplified by washing away excess materials and by-products after each step. bachem.compeptide.com
For this compound (sequence: GLFGVLAKVAAHVVPAIAEHF-CONH2), chemical synthesis has been successfully performed using standard SPPS protocols based on Fmoc (9-fluorenylmethoxy carbonyl) chemistry. nih.gov In one reported synthesis, a CEM Liberty microwave peptide synthesizer was utilized. nih.gov The peptide was assembled in its C-terminal amide form, which is crucial for its biological activity, by using a Rink Amide resin. nih.gov Specific modifications to the standard protocol were necessary for certain amino acids; for instance, the incorporation of Histidine (His) required a double coupling step to ensure efficient reaction. nih.gov Following the complete assembly of the 21-amino acid chain, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. nih.gov
SPPS is also the method of choice for producing this compound variants with specific isotopic labels for advanced biophysical studies. frontiersin.org For example, ¹⁵N-labeled and ²H-labeled this compound have been generated via SPPS to investigate the peptide's interaction with model bacterial membranes using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron reflectometry. frontiersin.org
| Synthesis Method | Chemistry | Key Features | Application |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc | Stepwise assembly on a solid resin support; allows for C-terminal amidation. bachem.comnih.gov | Production of pure this compound and isotopically labeled variants for research. nih.govfrontiersin.org |
Recombinant Expression Systems for this compound Production
While SPPS is effective, it can be costly for large-scale production. Recombinant DNA technology offers an alternative for producing this compound in various host organisms, such as Escherichia coli, yeast, baculovirus, or mammalian cells. mybiosource.combiointron.com This approach involves introducing a gene encoding the peptide into a host cell, which then utilizes its own cellular machinery to synthesize the protein. news-medical.net
The recombinant production of antimicrobial peptides (AMPs) like this compound is frequently complicated by several factors. A primary challenge is the inherent toxicity of the AMP to the host organism, often E. coli. nih.gov Since this compound's mode of action involves disrupting cell membranes, its expression can be lethal to the bacterial host, leading to low yields. nih.govnih.gov
Furthermore, the high-level expression of any foreign protein can place a significant metabolic burden on the host cell. nih.gov This can lead to the misfolding of the target protein and its aggregation into insoluble, non-functional aggregates known as inclusion bodies. nih.govbiotechniques.combiomatik.com Certain structural features, such as hydrophobic regions within the peptide, can also contribute to protein instability and aggregation. news-medical.netnih.gov
To overcome the challenges of host toxicity and improve yield, this compound is often expressed as a fusion protein. nih.gov A fusion tag—a well-behaved, soluble protein or peptide—is attached to the N- or C-terminus of the target peptide. nih.gov This strategy can mask the toxicity of the AMP during expression and enhance its solubility. nih.govresearchgate.net
A successful strategy for this compound production utilized a dual-fusion construct in E. coli. nih.gov This system employed two different tags:
SUMO (Small Ubiquitin-like Modifier) tag: Fused to the N-terminus of this compound, the SUMO tag helps to improve soluble expression and can be precisely removed by a specific protease to yield the native N-terminus. nih.gov
Intein tag: Fused to the C-terminus, the intein tag facilitates the production of the native C-terminal amide, a critical post-translational modification for this compound's activity. Inteins are self-splicing protein domains that can be induced to cleave, leaving behind the desired amidated C-terminus. nih.govresearchgate.net
This dual-fusion approach not only mitigates host toxicity but also allows for the generation of a final peptide product with both the correct N-terminus and the essential C-terminal amide in a single-pot reaction, yielding a product with identical structure and activity to that produced by chemical synthesis. nih.gov
| Fusion Tag | Location | Purpose | Benefit for this compound |
| SUMO | N-terminus | Enhance soluble expression; mask toxicity. nih.govnih.gov | Allows for production in E. coli without host lethality; enables generation of the native N-terminus after cleavage. nih.gov |
| Intein | C-terminus | Facilitate self-cleavage to produce a specific C-terminal modification. nih.govresearchgate.net | Enables the creation of the crucial C-terminal amide, mimicking the native peptide structure and ensuring biological activity. nih.gov |
Advanced spectroscopic techniques, particularly NMR, are invaluable for studying the structure and mechanism of action of peptides like this compound. aups.org.au These studies often require the incorporation of stable isotopes, such as ¹⁵N or ¹³C, into the peptide. springernature.com
Recombinant expression systems are highly effective for producing uniformly isotopically labeled peptides. nih.gov By growing the host cells (E. coli) in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl, for example, one can produce this compound that is uniformly labeled with ¹⁵N. nih.gov This approach has been used to generate isotopically enriched this compound for in-vivo NMR studies to probe its interactions within live bacterial cells, overcoming issues of low sensitivity and background noise that would otherwise hinder such analysis. nih.gov The reported yield for uniformly ¹⁵N-labeled, native this compound using the SUMO-intein fusion system was approximately 0.1 mg per liter of culture. nih.gov This method provides a cost-effective way to produce labeled peptides for detailed structural biology investigations. springernature.comnih.gov
Advanced Biophysical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state. It has been instrumental in characterizing Maculatin 1.1's conformation upon interacting with different membrane models.
Solution NMR for Structure and Dynamics in Micellar Environments
Solution NMR studies have been crucial in defining the structure of this compound in environments that mimic the curved surfaces of bacterial membranes, such as detergent micelles. researchgate.netnih.gov In an aqueous buffer, this compound is largely unstructured, displaying a random coil conformation as indicated by the narrow chemical shift dispersion in its Heteronuclear Single Quantum Coherence (HSQC) spectra. researchgate.net However, upon introduction of micelles, the peptide undergoes a significant conformational change.
In the presence of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles or anionic sodium dodecyl sulfate (B86663) (SDS) and DPC/LMPG (lyso-myristoyl-phosphatidylglycerol) mixed micelles, this compound adopts a distinct α-helical structure. researchgate.netnih.gov This helical conformation is characterized by a notable kink around Proline-15 (Pro15). nih.gov This kink is considered vital for the peptide's biological activity as it facilitates a well-defined amphipathic structure, which is crucial for membrane interaction. nih.gov The structure was determined to be very similar in both trifluoroethanol/water mixtures and DPC micelles, suggesting that TFE is a good mimic for a membrane environment. nih.gov
Paramagnetic Relaxation Enhancement (PRE) experiments using the soluble paramagnetic agent gadolinium (Gd-DTPA) have provided insights into the peptide's orientation within the micelle. researchgate.netfrontiersin.org These studies revealed that the N-terminus of this compound is more exposed to the aqueous solvent, while the C-terminus is more embedded within the micelle core. researchgate.netresearchgate.netfrontiersin.org This suggests a preferential insertion of the C-terminus into the membrane. frontiersin.org
Table 1: Solution NMR Experimental Details for this compound Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Spectrometer | Bruker 600 MHz | frontiersin.org |
| Peptide Concentration | 1 mM | researchgate.netfrontiersin.org |
| Micelle Systems | d38-DPC, d38-DPC/LMPG (9:1), d25-SDS | researchgate.netfrontiersin.org |
| Temperature | 35 °C | researchgate.netfrontiersin.org |
| Buffer | Imidazole buffer (pH 7.4) or Phosphate buffer (10 mM, pH 7.4) with 50 mM KCl, 1 mM EDTA | researchgate.netfrontiersin.org |
| Experiments | ¹⁵N HSQC, TOCSY, NOESY, PRE with Gd-DTPA | researchgate.net |
Solid-State NMR for Membrane-Bound Conformation and Orientation
Solid-state NMR (ssNMR) provides detailed information about the structure and orientation of this compound when it is bound to or inserted into planar lipid bilayers, which more closely resemble the cell membrane. nih.gov These studies have been performed using model membranes composed of lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG) to mimic eukaryotic and prokaryotic membranes, respectively. nih.govresearchgate.net
²H and ³¹P ssNMR experiments have shown that this compound interacts more strongly with anionic lipids like DMPG. nih.govnih.gov In mixed DMPC/DMPG bilayers, this compound was found to induce phase separation of DMPG. nih.govresearchgate.net The peptide perturbs the lipid acyl chains and headgroups, with the extent of this perturbation being dependent on the lipid composition and phase state (gel or fluid) of the membrane. nih.govcore.ac.uk
Using ¹⁵N-labeled this compound in aligned lipid bilayers, ssNMR has revealed that the peptide adopts a transmembrane α-helical conformation in anionic bilayers. nih.govnih.gov The helix long axis was determined to be oriented at approximately 50° to the bilayer surface at high peptide concentrations. capes.gov.br This transmembrane orientation supports the hypothesis that this compound forms pores in bacterial membranes. nih.gov In contrast, in purely zwitterionic phosphatidylcholine bilayers, the interaction is more peripheral, with the peptide located in the aqueous region of the membrane interface. nih.gov
Table 2: Solid-State NMR Findings for this compound in Lipid Bilayers
| Technique | Lipid System | Key Finding | Reference |
|---|---|---|---|
| ²H and ³¹P ssNMR | DMPC/DMPG | Greater effect on anionic DMPG; induced DMPG phase separation. | nih.govnih.gov |
| ¹⁵N ssNMR | Aligned DMPC/DMPG | Transmembrane α-helical conformation. | nih.govnih.gov |
| ¹⁵N ssNMR | Aligned PC membranes | Helix long axis ~50° to bilayer surface. | capes.gov.br |
| ³¹P ssNMR | E. coli PG/CL MLV | Formation of an isotropic phase, indicative of highly mobile lipids (toroidal pore). | nih.gov |
Dynamic Nuclear Polarization (DNP) SSNMR for In-Cell Studies
Dynamic Nuclear Polarization (DNP) is a technique that enhances the sensitivity of ssNMR by orders of magnitude, making it possible to study molecules directly within cells. researchgate.netnih.gov DNP-ssNMR has been used to investigate the effects of this compound on live Escherichia coli cells. researchgate.netnih.govunimelb.edu.au
These pioneering in-cell studies have revealed that this compound has a multi-target impact on E. coli. nih.govunimelb.edu.au The enhanced ¹⁵N NMR signals from various cellular components showed that the peptide not only disrupts the membrane but also induces DNA condensation and prevents intermolecular salt bridges between phosphatidylethanolamine (B1630911) (PE) lipids, the main lipid component of the E. coli membrane. nih.govunimelb.edu.au
To facilitate these studies, novel nitroxide spin-labeled analogues of this compound, such as those containing the TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid) radical, were synthesized. researchgate.netnih.gov These spin-labeled peptides act as polarizing agents, transferring polarization to surrounding nuclei and enabling the DNP effect. researchgate.net It was found that these peptide-based radicals performed better than more commonly used hydrophilic radicals for DNP studies in cellular environments. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of proteins and peptides in different environments. researchgate.netbiorxiv.org CD studies have been fundamental in tracking the conformational changes of this compound as it transitions from an aqueous solution to a membrane-like environment. researchgate.netnih.gov
In aqueous buffer, the CD spectrum of this compound is characteristic of a random coil structure. researchgate.netresearchgate.net However, upon the addition of lipid vesicles or micelles (such as DPC or SDS), the spectrum dramatically changes to one that is typical of an α-helical conformation. researchgate.netresearchgate.net In the presence of lipid vesicles mimicking Staphylococcus aureus membranes, this compound was observed to adopt a conformation with approximately 70% α-helical content. nih.gov This conformational switch from a disordered to an ordered state upon membrane binding is a hallmark of many antimicrobial peptides. nih.gov C-terminal amidation has been shown to maintain the structural stability of the peptide's α-helix in the presence of micelles. researchgate.net
Table 3: Secondary Structure of this compound Determined by CD Spectroscopy
| Environment | Predominant Secondary Structure | Key Spectral Features | Reference |
|---|---|---|---|
| Aqueous Buffer (pH 5-7.4) | Random Coil | Minimum around 200 nm | researchgate.netresearchgate.net |
| DPC Micelles | α-Helix | Minima at ~208 and ~222 nm, Maximum at ~195 nm | researchgate.net |
| SDS Micelles | α-Helix | Minima at ~208 and ~222 nm, Maximum at ~195 nm | researchgate.net |
| Lipid Vesicles (S. aureus mimic) | ~70% α-Helix | Not specified | nih.gov |
Neutron Reflectometry (NR) for Membrane Perturbation and Peptide Location
Neutron Reflectometry (NR) is a powerful surface-sensitive technique used to determine the structure of thin films, including lipid bilayers, at the nanoscale. frontiersin.org By using deuterium-labeled this compound, NR can precisely locate the peptide within a model membrane. nih.govnih.gov
NR studies on solid-supported lipid bilayers composed of DMPC (mimicking eukaryotic membranes) and mixed DMPC/DMPG (mimicking prokaryotic membranes) have provided detailed insights into the peptide's interaction mechanism. scispace.comresearchgate.netansto.gov.au In neutral DMPC bilayers, this compound exhibits concentration-dependent binding and causes a progressive disordering of the bilayer. scispace.comresearchgate.net
In contrast, the interaction with anionic DMPC/DMPG bilayers is much stronger. scispace.comansto.gov.au NR experiments using deuterated this compound indicated that the peptide spans the anionic bilayer, consistent with a transmembrane orientation and the formation of pores. nih.govnih.gov The data from NR complements ssNMR findings and supports a model where this compound forms transmembrane pores in bacterial membranes. frontiersin.orgnih.gov The scattering length density (SLD) profiles derived from NR data allow for a detailed reconstruction of the bilayer structure, showing the distribution of lipid headgroups, acyl chains, and the bound peptide. scispace.com
Dual Polarisation Interferometry (DPI) for Real-time Membrane Binding
Dual Polarisation Interferometry (DPI) is an optical biosensor technique that allows for the real-time, quantitative analysis of molecular interactions at a surface. core.ac.uk It simultaneously measures the mass (or surface excess) and the birefringence (an indicator of molecular order) of a lipid bilayer as a peptide binds to it. nih.govnih.gov
DPI studies have been used to monitor the real-time interaction of this compound with supported lipid bilayers. nih.govcore.ac.ukscispace.com These experiments have revealed that the mechanism of membrane interaction is highly dependent on the charge of the membrane. scispace.comresearchgate.netnih.gov With neutral DMPC bilayers, this compound binding leads to a decrease in bilayer order (birefringence). nih.govcore.ac.uk
For anionic DMPC/DMPG bilayers, the interaction is stronger and follows a different pattern. scispace.comnih.gov At higher concentrations, the binding of this compound leads to the retention of bilayer order, which is consistent with the peptide inserting to form structured pores rather than causing a general disruption of the membrane. scispace.comresearchgate.net The proline at residue 15 is crucial for this activity, as analogues with Glycine (B1666218) or Alanine (B10760859) at this position show a reduced ability to disorder the membrane. nih.govcore.ac.uk DPI results demonstrate that the Pro15 residue plays a key role by inducing significant changes in membrane order. nih.govresearchgate.net
Table 4: Summary of DPI Findings for this compound Interaction with Supported Lipid Bilayers
| Membrane Type | Peptide Effect on Mass | Peptide Effect on Bilayer Order (Birefringence) | Inferred Mechanism | Reference |
|---|---|---|---|---|
| DMPC (Neutral) | Concentration-dependent binding | Decrease in order | Surface interaction and perturbation | nih.govscispace.com |
| DMPC/DMPG (Anionic) | Stronger, concentration-dependent binding | Retention of order | Transmembrane pore formation | scispace.comresearchgate.net |
Quartz Crystal Microbalance (QCM) for Membrane Interaction Kinetics
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a surface-sensitive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor to monitor events at the sensor surface in real-time. biolinscientific.com This method has been instrumental in characterizing the kinetics of this compound's interaction with supported phospholipid bilayers. nih.gov
Studies using QCM have revealed that the interaction of this compound with membranes is concentration-dependent. nih.gov At lower concentrations (below 5 µM), the peptide primarily exhibits transmembrane incorporation into the lipid bilayer. nih.gov However, upon reaching a threshold concentration, this compound begins to lyse the membrane. nih.gov This lysis is a progressive, concentration-dependent process that leads to the formation of mixed micelles. nih.gov
The composition of the lipid bilayer also significantly influences the interaction. This compound demonstrates a higher affinity for anionic membranes, which are characteristic of bacterial cells, compared to neutral zwitterionic membranes that mimic eukaryotic cells. scispace.com In neutral dimyristoylphosphatidylcholine (DMPC) bilayers, this compound binding leads to a concentration-dependent perturbation of the bilayer's order. scispace.com In contrast, with mixed DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers, which carry a net negative charge, the peptide interacts more strongly while the lipid order of the bilayer is retained, a behavior consistent with pore formation. scispace.com
| Bilayer Composition | This compound Concentration | Observed Interaction Mechanism | Reference |
|---|---|---|---|
| DMPC (Neutral) | Low | Concentration-dependent binding and increasing perturbation of bilayer order. | scispace.com |
| DMPC/DMPG (Anionic) | Low | Stronger, concentration-dependent interaction with retention of bilayer lipid order, consistent with pore formation. | scispace.com |
| Phospholipid Bilayers | <5 µM | Transmembrane incorporation. | nih.gov |
| Phospholipid Bilayers | >5 µM (Threshold) | Slow, concentration-dependent lysis and formation of mixed micelles. | nih.gov |
Dye Leakage Assays for Membrane Permeabilization Quantification
Dye leakage assays are a common method to quantify the ability of antimicrobial peptides to permeabilize lipid vesicles. frontiersin.orgplos.org These assays involve encapsulating a fluorescent dye within large unilamellar vesicles (LUVs) at a concentration that causes self-quenching. plos.org The release of the dye into the surrounding buffer upon membrane disruption by the peptide results in an increase in fluorescence, which can be measured to quantify the extent of permeabilization. plos.org
For this compound, dye leakage experiments have been crucial in determining the size of the pores it forms in membranes. nih.govnih.gov In one study, LUVs mimicking the lipid composition of Staphylococcus aureus were loaded with two different fluorescent dextrans: a small 4 kDa fluorescein (B123965) dextran (B179266) (FD-4) and a larger 40 kDa rhodamine dextran (RD-40). nih.gov The release of these dyes was dependent on the peptide concentration. nih.gov At a lipid-to-peptide ratio of 10:1, this compound induced the almost complete release of the smaller FD-4 dye (approximately 90%), while only a small fraction of the larger RD-40 (around 15-40%) was released. nih.govnih.gov These findings suggest that this compound forms a pore with a finite size estimated to be between 1.4 and 4.5 nm in diameter. nih.govnih.gov
The C-terminal amidation of this compound has also been shown to influence its membrane-disrupting ability. researchgate.net Dye leakage experiments revealed that the amidated form of the peptide has a higher capacity to permeabilize membranes compared to its acidic form. researchgate.net
| Vesicle Composition | Encapsulated Dye | Lipid/Peptide Ratio | Percentage of Dye Release | Inferred Pore Size | Reference |
|---|---|---|---|---|---|
| E. coli PG and CL | FD-4 (4 kDa) | 10:1 | ~90% | 1.4 - 4.5 nm | nih.govnih.gov |
| E. coli PG and CL | RD-40 (40 kDa) | 10:1 | ~15-40% |
Electron Microscopy for Morphological Changes of Bacterial Cells
Electron microscopy is a powerful technique used to visualize the ultrastructural changes that antimicrobial peptides inflict upon bacterial cells. frontiersin.org Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been employed to observe the effects of this compound on the morphology of Staphylococcus aureus. nih.govasm.org
Electron micrographs of S. aureus cells incubated with this compound have shown distinct morphological alterations. nih.govnih.gov The treated bacterial cells exhibit rough and rippled cell surfaces, indicating significant disruption of the cell envelope. nih.govasm.org These visual data provide direct evidence of the peptide's damaging interaction with the bacterial membrane. researchgate.net Images taken after 30 minutes of exposure to this compound at concentrations of 8 µg/mL and 16 µg/mL show a clear progression of this surface damage. researchgate.net
Electrical Bilayer Recording for Pore Characterization
Electrical bilayer recording is a sensitive technique that measures changes in the electrical current across a lipid bilayer, allowing for the characterization of ion channel and pore formation. researchgate.netnih.gov This method can capture the nanoscale perturbations caused by antimicrobial peptides in model membranes. researchgate.netnih.gov
Preclinical Potential and Future Research Directions
Antimicrobial Efficacy Against Key Bacterial Pathogens
Maculatin 1.1 exhibits potent activity against a range of Gram-positive bacteria. scispace.com A key target of interest is Staphylococcus aureus, including methicillin-resistant strains (MRSA), which pose a significant threat in clinical settings. nih.govresearchgate.net
Key Research Findings:
Activity against S. aureus : Studies have determined the minimum inhibitory concentration (MIC) of this compound against S. aureus to be 7 μM. nih.govresearchgate.netnih.gov Further investigations have shown activity in the low μM range, with one report citing an MIC of 1.8 μM against MRSA (data not published). nih.govresearchgate.net
Mechanism of Action : The primary mode of action against S. aureus involves the disruption of the bacterial cell membrane through a pore-forming mechanism. nih.govresearchgate.net Electron microscopy of S. aureus treated with this compound revealed roughened and rippled cell surfaces. nih.govnih.gov
Pore Formation : Dye leakage assays using fluorescent dextrans indicated that this compound forms pores of a finite size in the bacterial membrane. nih.govnih.gov Experiments showed the uptake of small (4 kDa) and large (40 kDa) dextrans by S. aureus, suggesting a pore size between 1.4 and 4.5 nm. nih.govnih.gov Solid-state nuclear magnetic resonance (NMR) studies support a toroidal pore model, where the peptide induces high curvature in the lipid headgroups. nih.gov
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | 7 | nih.govresearchgate.netnih.gov |
| Staphylococcus aureus (MRSA) | 1.8 (data not published) | nih.govresearchgate.net |
| Staphylococcus aureus ATCC 29213 | Not specified | researchgate.net |
Differential Membrane Selectivity in Preclinical Models
A crucial aspect of antimicrobial peptide development is ensuring selectivity for bacterial membranes over host cells. This compound demonstrates a preference for the negatively charged membranes characteristic of bacteria. scispace.comfrontiersin.org
Key Research Findings:
Anionic vs. Zwitterionic Membranes : this compound, being cationic at neutral pH, exhibits a strong affinity for anionic membranes, such as those found in bacteria, but it also binds to zwitterionic membranes. frontiersin.orgresearchgate.net It shows a higher affinity for anionic mixed dimyristoylphosphatidylcholine (B1235183) (DMPC)/dimyristoylphosphatidylglycerol (DMPG) bilayers compared to zwitterionic DMPC bilayers. scispace.com
Gram-Positive vs. Gram-Negative Selectivity : The peptide displays significantly greater activity against the Gram-positive S. aureus (MIC of 4 μM) compared to the Gram-negative Escherichia coli (MIC of 64 μM). nih.gov
Bacterial vs. Eukaryotic Mimics : While this compound effectively lyses liposomes mimicking the membranes of both S. aureus (POPG/TOCL) and E. coli (POPE/POPG), it leaves vesicles that mimic human red blood cells (POPC/SM/Chol) largely intact. nih.gov Interestingly, in a competitive environment with co-incubated liposomes, this compound preferentially targets the S. aureus mimics. nih.gov
Role of Lipid Composition : The peptide's interaction is influenced by lipid headgroup and tail composition, with a preference for fluid phospholipid bilayers. frontiersin.org Solid-state NMR has shown that this compound has a greater effect on the anionic lipid DMPG. researchgate.netfrontiersin.org
| Organism/Model System | Observed Effect | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | MIC of 4 μM | nih.gov |
| Escherichia coli (Gram-negative) | MIC of 64 μM | nih.gov |
| Human Red Blood Cells (hRBC) | Intermediate cytotoxicity (30 μM) | nih.gov |
| S. aureus mimetic liposomes (POPG/TOCL) | Lysis observed | nih.gov |
| E. coli mimetic liposomes (POPE/POPG) | Lysis observed | nih.gov |
| hRBC mimetic vesicles (POPC/SM/Chol) | Remained mostly intact | nih.gov |
Strategies for Peptide Optimization and Rational Design
To enhance the therapeutic potential of this compound, researchers are exploring various strategies for peptide optimization and rational design. These efforts focus on improving antimicrobial potency, selectivity, and stability.
Key Research Findings:
Role of Proline-15 : The Pro-15 residue is critical for the lytic activity of this compound. nih.govresearchgate.net It introduces a kink in the peptide's helical structure, which facilitates its insertion into the membrane bilayer. researchgate.net Replacing Pro-15 with Glycine (B1666218) or Alanine (B10760859) alters its interaction with membranes. core.ac.uk
Importance of Chain Length and Basicity : Studies on this compound analogs have revealed that the entire chain length is necessary for full activity. nih.gov Shortening the peptide chain reduces both its antibacterial and membrane permeabilization activities. nih.gov Furthermore, increasing the basicity of the analogs leads to stronger antibacterial and hemolytic activities. nih.gov
Hydrophobicity and Cationic Charge : The hydrophobic environment and the specific location of cationic charges relative to the Pro-15 residue are central to the peptide's ability to penetrate and lyse a lipid bilayer. researchgate.net
Combinatorial Design : Rational combinatorial design and high-throughput screening are powerful approaches for creating broad-spectrum antimicrobial peptides by optimizing properties like interfacial activity. asm.org
Exploration of Novel Delivery Systems and Formulation Strategies
The clinical application of antimicrobial peptides like this compound can be hindered by issues such as stability and delivery to the target site. Research into novel delivery systems aims to overcome these challenges.
Key Research Findings:
Vesicular Systems : Liposomes and proniosomes are examples of vesicular carriers that can enhance drug delivery across biological membranes, offering controlled release and potentially minimizing toxicity. preprints.orgresearchgate.net
Biopolymer-Based Carriers : Natural biopolymers like chitosan (B1678972) and alginate are being investigated as biocompatible and renewable materials for drug delivery systems. preprints.org
Nanotechnology : Nanoparticle-based drug delivery systems offer a promising avenue for improving the solubility and targeted delivery of therapeutic peptides. researchgate.net Encapsulation and solid dispersion are techniques being explored to enhance the properties of drug formulations. mdpi.com
Fusion Tags for Production : For efficient production of this compound, dual fusion tags (SUMO and intein) have been used to overexpress the peptide in E. coli, which also helps to mitigate its toxicity to the host production system. researchgate.net
Investigation of Synergistic Effects with Other Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to combat antibiotic resistance. This approach can potentially restore the efficacy of older antibiotics and reduce the required dosages.
Key Research Findings:
Potentiating Gram-Positive Specific Antibiotics : Synergists can permeabilize the outer membrane of Gram-negative bacteria, allowing antibiotics that are typically only effective against Gram-positive bacteria to enter and act. nih.gov
Synergy with β-lactams : Some studies have shown synergistic effects when combining certain peptides with β-lactam antibiotics against MRSA. acs.org
Membrane Fluidizers : Small molecules that fluidize the bacterial cytoplasmic membrane can re-sensitize resistant bacteria like MRSA to antibiotics. asm.org This highlights a potential synergistic mechanism where a peptide like this compound could disrupt the membrane, facilitating the action of another drug.
Intracellular Targeting : Some antimicrobial peptides can facilitate the access of antibiotics to intracellular targets by destabilizing the membrane. mdpi.com This can reduce the required antibiotic dosage while maintaining efficacy. mdpi.com
Unveiling Broader Biological Activities and Mechanistic Nuances
Beyond its antibacterial properties, this compound has been noted for its potential anti-tumor and anti-viral activities at the cellular and molecular level.
Key Research Findings:
Anti-Tumor Activity : Early research has indicated that this compound possesses anti-tumor activity. scispace.comnih.gov Generally, alpha-helical anticancer peptides show selectivity for cancer cells due to the higher negative charge on their membrane surfaces compared to non-cancerous cells. researchgate.net
Anti-Viral Activity : this compound, along with related peptides like caerin 1.1 and 1.9, has been shown to completely abolish HIV infection of T-cells. scielo.br The proposed mechanism involves the disintegration of the viral envelope, which prevents the virus from fusing with the host cell membrane. scielo.br These peptides also obstructed the transfection of the virus from dendritic cells to T-cells. scielo.br
Multi-Target Impact : Research using dynamic nuclear polarization NMR spectroscopy on E. coli treated with this compound revealed unanticipated physiological responses. researchgate.net This suggests that membrane-active peptides can have a multi-target impact on bacterial cells, potentially affecting nucleic acids and proteins in addition to the membrane. researchgate.net
Advanced Computational Modeling for Predictive Peptide Design
Computational modeling has become an indispensable tool in the rational design and optimization of antimicrobial peptides, allowing for the prediction of structure-activity relationships and the exploration of vast sequence possibilities.
Key Research Findings:
Molecular Dynamics (MD) Simulations : Coarse-grained MD simulations have been used to study the interaction of this compound with phospholipid membranes. researchgate.netresearchgate.net These simulations have shown that at low peptide-to-lipid ratios, the peptide adopts a kinked, membrane-interfacial location. researchgate.net At higher concentrations, the simulations revealed peptide aggregation and spontaneous cooperative insertion into the membrane. researchgate.net
Predictive Modeling for Design : Computational methods provide a basis for the rational design of peptides with predefined properties. researchgate.net These approaches can assess characteristics such as helical propensity, amphipathicity, and hydrophobicity. researchgate.net
Machine Learning and Deep Learning : Machine learning and deep learning models are increasingly being used to analyze large datasets of peptides to predict antimicrobial activity and generate novel sequences. biorxiv.org Deep generative models, in particular, offer a powerful tool for exploring the vast peptide sequence space to design new molecules with desired functions. mit.edu
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are used to predict the biological activity of peptides based on their physicochemical properties. nih.gov This computational approach aids in the optimization of peptide templates. nih.gov
Q & A
Q. What is the primary mechanism of action of Maculatin 1.1 against bacterial membranes?
this compound disrupts bacterial lipid membranes via a pore-forming mechanism. Studies using dual polarisation interferometry and neutron reflectometry show that its interaction with anionic phospholipids (e.g., DMPC-DMPG bilayers) results in concentration-dependent membrane thinning and increased lipid disorder, consistent with pore formation . The peptide's amphipathic α-helical structure enables insertion into membranes, with activity modulated by membrane charge and lipid composition .
Q. What experimental assays are recommended for assessing this compound's antimicrobial efficacy?
Minimum inhibitory concentration (MIC) assays are standard for evaluating antimicrobial activity. For Staphylococcus aureus, this compound has a reported MIC of 7 μM . Complementary assays include time-kill kinetics and membrane depolarization studies using fluorescent probes (e.g., DiSC3(5)) to quantify disruption of bacterial membrane potential . Ensure reproducibility by standardizing bacterial growth phases and peptide solvent systems .
Q. How does this compound's selectivity for bacterial vs. mammalian membranes differ?
this compound exhibits higher affinity for anionic bacterial membranes (e.g., DMPG-rich bilayers) compared to zwitterionic mammalian-like membranes (e.g., DMPC). Neutron reflectometry data demonstrate minimal perturbation of DMPC bilayers at low peptide concentrations, suggesting selective targeting . Validate selectivity using hemolysis assays on red blood cells and cytotoxicity tests on mammalian cell lines .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism (pore formation vs. membrane dissolution) be resolved?
Contradictions arise from methodological differences. For example, pore formation dominates in charged membranes (e.g., DMPC:DMPG 3:1) at physiological temperatures, while disordered lipid phases may favor non-pore mechanisms. Use complementary techniques:
Q. What experimental design considerations are critical for studying this compound's interaction with lipid bilayers?
- Membrane composition : Use model bilayers mimicking bacterial (e.g., DMPC:DMPG 3:1) vs. mammalian (DMPC) membranes.
- Temperature control : this compound’s activity varies with phase transitions; 15°C vs. 30°C alters lipid packing and peptide insertion depth .
- Peptide-to-lipid ratio : Maintain ratios ≤1:50 to avoid artifacts from peptide aggregation . Document all parameters in methods sections to ensure reproducibility .
Q. How can researchers address challenges in quantifying this compound's membrane-binding kinetics?
Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to measure binding constants (e.g., Kd). For time-resolved data, stopped-flow fluorescence assays with environment-sensitive dyes (e.g., ANS) track peptide insertion rates. Normalize data to lipid concentration and account for solvent effects .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound's dose-response data?
Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. For membrane perturbation assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple lipid compositions. Report confidence intervals and effect sizes to enhance rigor .
Q. How should researchers validate the structural integrity of synthesized this compound?
- Mass spectrometry : Confirm molecular weight (±0.1 Da tolerance).
- Circular dichroism (CD) : Verify α-helical content in membrane-mimetic solvents (e.g., SDS micelles).
- NMR spectroscopy : Resolve tertiary structure in lipid environments . Include raw spectral data in supplementary materials .
Data Interpretation and Reproducibility
Q. What factors contribute to variability in this compound's reported MIC values?
Variability arises from differences in bacterial strains, growth media (e.g., cation content affects peptide stability), and endpoint criteria (e.g., 90% vs. 99% inhibition). Standardize protocols using CLSI guidelines and include positive controls (e.g., polymyxin B) .
Q. How can researchers enhance reproducibility in membrane interaction studies?
- Detailed lipid preparation : Specify lipid source, purity, and hydration protocols (e.g., vortexing vs. extrusion).
- Instrument calibration : Regularly calibrate neutron reflectometers and interferometers using reference samples.
- Open data practices : Share raw datasets (e.g., reflectometry curves in Fig. 1 of ) and analysis scripts via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
